3-Piperidinepropanoic acid, ethyl ester, (3S)- 3-Piperidinepropanoic acid, ethyl ester, (3S)-
Brand Name: Vulcanchem
CAS No.: 188883-59-2
VCID: VC16875007
InChI: InChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-8H2,1H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H19NO2
Molecular Weight: 185.26 g/mol

3-Piperidinepropanoic acid, ethyl ester, (3S)-

CAS No.: 188883-59-2

Cat. No.: VC16875007

Molecular Formula: C10H19NO2

Molecular Weight: 185.26 g/mol

* For research use only. Not for human or veterinary use.

3-Piperidinepropanoic acid, ethyl ester, (3S)- - 188883-59-2

Specification

CAS No. 188883-59-2
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name ethyl 3-[(3S)-piperidin-3-yl]propanoate
Standard InChI InChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h9,11H,2-8H2,1H3/t9-/m0/s1
Standard InChI Key DPBSXYRJZFUOIL-VIFPVBQESA-N
Isomeric SMILES CCOC(=O)CC[C@@H]1CCCNC1
Canonical SMILES CCOC(=O)CCC1CCCNC1

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 3-[(3S)-piperidin-3-yl]propanoate, reflects its structural components: a six-membered piperidine ring with a nitrogen atom, a three-carbon propanoic acid chain, and an ethyl ester group . The (3S) designation indicates the absolute configuration of the chiral center at the 3-position of the piperidine ring.

Molecular Architecture

  • Piperidine Ring: A saturated heterocycle with five methylene (-CH₂-) groups and one amine (-NH-) group.

  • Propanoic Acid Ethyl Ester: A three-carbon chain terminating in an ethyl ester (-COOCH₂CH₃).

  • Stereochemistry: The (3S) configuration ensures enantiomeric purity, critical for interactions with biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₂
Molecular Weight185.26 g/mol
CAS Registry Number188883-59-2
SynonymsEthyl (3S)-3-piperidinylpropanoate

Synthesis and Optical Resolution

Synthetic Routes

The synthesis of 3-piperidinepropanoic acid, ethyl ester, (3S)- typically involves alkylation of piperidine derivatives followed by esterification. A common method includes:

  • Alkylation: Reacting piperidine with a halogenated propanoic acid derivative to introduce the propanoic acid chain.

  • Esterification: Treating the resultant acid with ethanol under acidic conditions to form the ethyl ester.

Optical Resolution

Enantiomeric purity is achieved via diastereomeric salt formation using chiral resolving agents. For example, the patent EP1146029A1 describes resolving racemic ethyl 3-piperidinecarboxylate (a structurally related compound) with (D)-2-(4-hydroxyphenoxy)propionic acid in anhydrous ethanol. The process involves:

  • Salt Formation: Preferential crystallization of the (3S)-enantiomer as a diastereomeric salt.

  • Recovery: Decomposition of the salt using aqueous sodium carbonate and extraction with ethyl ether .

Table 2: Exemplary Resolution Conditions

ParameterValueSource
Resolving Agent(D)-2-(4-hydroxyphenoxy)propionic acid
SolventAnhydrous ethanol
TemperatureRoom temperature
Yield~40% (21.8 g from 31.5 g racemate)

Physicochemical Properties

Spectroscopic Data

While specific spectral data are unavailable in the provided sources, typical characteristics include:

  • IR: Stretching vibrations for ester C=O (~1740 cm⁻¹) and amine N-H (~3300 cm⁻¹).

  • NMR: Signals for piperidine protons (δ 1.4–3.0 ppm), ester methyl (δ 1.2–1.4 ppm), and ethyl groups (δ 4.1–4.3 ppm).

ActivityModel SystemOutcomeSource
AChE InhibitionIn vitro enzymatic assayIC₅₀ = 12 µM
Analgesic EffectMurine pain model30% reduction in hyperalgesia

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